4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
1-phenyl-4-[(E)-3-phenylprop-2-enyl]sulfanylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4S/c1-3-8-16(9-4-1)10-7-13-25-20-18-14-23-24(19(18)21-15-22-20)17-11-5-2-6-12-17/h1-12,14-15H,13H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZYUWZEJLBNJG-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-imino-1-methyl-5-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-6-thione with cinnamyl halides under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioether group, where the cinnamyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
4-(Cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is primarily investigated for its anticancer and anti-inflammatory properties:
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic activities against various cancer cell lines. For example, studies have shown significant inhibition of cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 12.5 µM and 15.0 µM respectively.
- Anti-inflammatory Effects : The compound has been explored for its ability to inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .
Enzyme Inhibition
The compound is also studied as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit various protein kinases, which are crucial in cancer progression and inflammation .
Case Studies
Several studies have documented the pharmacological effects of this compound:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of the compound on different cancer cell lines. The results indicated that the compound's mechanism of action involves apoptosis induction through modulation of signaling pathways associated with cell survival and growth.
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties by measuring the inhibition of edema in animal models. The compound demonstrated significant reduction in inflammation compared to standard anti-inflammatory drugs like Diclofenac .
Mechanism of Action
The mechanism of action of 4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to induce cell cycle arrest and apoptosis is well-documented .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioether-Substituted Pyrazolo[3,4-d]pyrimidines
Key analogs from include four derivatives with varying thioether side chains:
| Compound | Substituent | Melting Point (°C) | Key Spectral Data (IR, NMR) | Biological Activity (Reported) |
|---|---|---|---|---|
| 10 | Isobutylthio | 80–83 | C-H aromatic (3070 cm⁻¹), C=N (1615 cm⁻¹) | Expected anticancer activity |
| 11 | Nonylthio | 85–95 | Similar to 10 | Not specified |
| 12 | 2-Ethylbutylthio | 85–90 | C-H aliphatic (2930 cm⁻¹) | Not specified |
| 13 | Isopentylthio | 80–87 | C-H aromatic (3080 cm⁻¹) | Not specified |
Key Observations :
- Lipophilicity: Longer alkyl chains (e.g., nonylthio in 11) may improve membrane permeability but could reduce solubility.
- Thermal Stability : Melting points correlate with substituent bulk; branched chains (e.g., isopentylthio in 13 ) lower crystallinity compared to linear analogs .
Hybrid Thieno-Pyrazolo[3,4-d]pyrimidine
The hybrid compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () features a fused thieno-pyrimidine system.
- Synthesis : Achieved in 82% yield using Vilsmeier–Haack reagent and ammonium carbonate .
- Biological Potential: Hybridization with thieno-pyrimidine is associated with kinase inhibition and anticancer activity in related studies .
Sulfonyl and Carboxamide Derivatives
Ribonucleoside Derivatives
4-(Alkylamino)-1-β-D-ribofuranosyl derivatives () were evaluated as anticoccidials:
- 4-Cyclopentylamino derivative: Cleared parasites at 200 ppm in diet but showed toxicity in vitro.
- 4-Diethylamino derivative: Non-toxic in vitro but toxic in vivo, highlighting substituent-dependent safety profiles .
Critical Analysis of Substituent Effects
- Thioether vs. Sulfonyl : Thioethers (e.g., cinnamylthio) offer reversible S–C bonding for metabolic flexibility, while sulfonyl groups provide stability but may reduce bioavailability.
- Alkyl vs. Aromatic Chains : Cinnamylthio’s conjugated system (absent in analogs) could enhance target binding through hydrophobic or π-stacking interactions.
- Hybrid Systems: Thieno-pyrimidine hybrids () demonstrate superior synthetic yields (82%) compared to typical alkylthio derivatives, suggesting scalability advantages.
Biological Activity
4-(Cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and experimental findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit various biological activities, including:
- Antitumor Activity : Several studies have demonstrated that compounds with this scaffold can inhibit the proliferation of cancer cells. For instance, a derivative exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a control .
- Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells at low micromolar concentrations. This suggests that it may act through mechanisms involving cell cycle arrest and apoptosis induction .
Anticancer Studies
A study focused on the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives indicated promising anticancer properties. The following table summarizes the IC50 values against various cancer cell lines:
These findings highlight the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective anticancer agents.
Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding mechanisms of these compounds to their target proteins. The most potent compounds were identified as dual inhibitors of EGFR and VGFR2, showcasing their potential in targeting multiple pathways involved in tumor growth and progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
